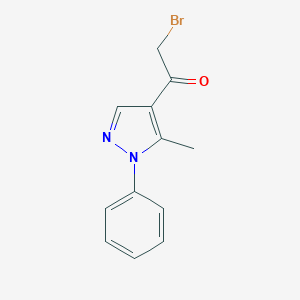

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, with the CAS number 137577-00-5, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₁BrN₂O

- Molecular Weight : 279.13 g/mol

- Structure : The compound features a bromine atom attached to a pyrazole ring, which is a common structural motif in bioactive compounds.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related pyrazole derivatives have shown that they can inhibit viral replication in various assays. In particular, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral properties due to their ability to interact with viral proteins or host cell receptors.

Table 1: Summary of Antiviral Activity in Related Compounds

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 44 | 200 | 4.55 |

| Compound B | 25 | 150 | 6.00 |

| 2-Bromo derivative | TBD | TBD | TBD |

EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% inhibition.

Anti-inflammatory Effects

In addition to antiviral properties, some studies suggest that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Certain derivatives of pyrazole have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics. The structure of this compound suggests it may also exhibit similar activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Entry : The bromine atom may enhance binding affinity to viral proteins.

- Interference with Replication : Pyrazole derivatives can disrupt viral replication processes by targeting nucleic acid synthesis.

- Modulation of Immune Response : By affecting cytokine production, these compounds could help modulate the immune response against infections.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results indicated that some compounds showed over 50% inhibition in yellow fever virus assays, suggesting potential therapeutic applications against flavivirus infections .

Structure Activity Relationship (SAR)

An investigation into the structure–activity relationship (SAR) of pyrazole derivatives highlighted that modifications at the phenyl or pyrazole rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine was found to enhance antiviral potency while maintaining low cytotoxicity .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazole ring can enhance its potency against specific tumors, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also shown promise in the realm of anti-inflammatory research. Its ability to inhibit certain inflammatory pathways suggests that it could be developed into a treatment for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound has been investigated for its potential use as a pesticide. Its structural similarity to known fungicides allows for the exploration of its efficacy against various agricultural pests and pathogens. Preliminary studies indicate that it may possess fungicidal properties that could be harnessed for crop protection .

Material Science

Synthesis of Novel Polymers

The compound's reactivity makes it a valuable building block in the synthesis of novel polymers and materials. Researchers are exploring its use in creating polymeric materials with enhanced thermal and mechanical properties. Such materials could have applications in coatings, adhesives, and composite materials .

Case Studies

化学反応の分析

Reaction Mechanism:

-

S-Alkylation : The thiosemicarbazone's sulfur atom attacks the α-carbon of the bromoethanone.

-

Cyclization : Intramolecular dehydration forms the thiazole ring.

Experimental Conditions ( ):

-

Solvent : Ethanol

-

Temperature : Reflux (78–80°C)

-

Time : 2–4 hours

-

Workup : Filtration and recrystallization from ethanol or DMF

Representative Examples:

Key Finding : Electron-withdrawing groups (e.g., Cl) on the benzylidene moiety enhance reaction efficiency due to increased electrophilicity of the thiosemicarbazone .

Cyclocondensation with Carbonyl Derivatives

The compound participates in cyclocondensation reactions to form fused heterocycles, particularly benzofuran-thiazole hybrids.

Reaction with Chalcones ( ):

-

Substrate : (E)-1-(2-Hydroxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one

-

Conditions :

-

Catalyst : K₂CO₃

-

Solvent : DMF

-

Temperature : 80°C

-

Product:

(E)-(4-Bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone

-

Yield : 85%

-

Characterization :

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with amines or thiols under mild conditions:

Example with Piperidine ( ):

-

Conditions :

-

Solvent : Chloroform

-

Reagent : HBr (catalytic)

-

Time : 1 hour

-

Product : 2-Piperidinyl-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

特性

IUPAC Name |

2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXRQSIPNGJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380077 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137577-00-5 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。